BenchChemオンラインストアへようこそ!

Valsartan Ethyl-d5 Ester

Impurity profiling LC-MS/MS quantification Stable isotope dilution

Valsartan Ethyl-d5 Ester (C₂₆H₂₈D₅N₅O₃, MW 468.6 g/mol) is a stable isotope-labeled (SIL) analog of Valsartan Ethyl Ester, a known process-related impurity and potential degradation product of the angiotensin II AT₁-receptor antagonist valsartan. Five deuterium atoms are substituted for hydrogen atoms specifically in the ethyl ester moiety, yielding a molecular mass shift of Δm/z = +5 Da relative to the unlabeled compound (Valsartan Ethyl Ester, C₂₆H₃₃N₅O₃, MW 463.57 g/mol).

Molecular Formula C26H33N5O3
Molecular Weight 468.6 g/mol
Cat. No. B12410392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan Ethyl-d5 Ester
Molecular FormulaC26H33N5O3
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC
InChIInChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i2D3,6D2
InChIKeyBTSNVLAJCYDJEU-DEOSPFOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan Ethyl-d5 Ester: Deuterated Internal Standard for Valsartan Impurity Quantification and Pharmacokinetic Bioanalysis


Valsartan Ethyl-d5 Ester (C₂₆H₂₈D₅N₅O₃, MW 468.6 g/mol) is a stable isotope-labeled (SIL) analog of Valsartan Ethyl Ester, a known process-related impurity and potential degradation product of the angiotensin II AT₁-receptor antagonist valsartan . Five deuterium atoms are substituted for hydrogen atoms specifically in the ethyl ester moiety, yielding a molecular mass shift of Δm/z = +5 Da relative to the unlabeled compound (Valsartan Ethyl Ester, C₂₆H₃₃N₅O₃, MW 463.57 g/mol) [1]. This compound is employed exclusively as a deuterated internal standard (ISTD) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods for the accurate quantification of valsartan ethyl ester impurity in valsartan active pharmaceutical ingredient (API) batches and in pharmacokinetic studies [2].

Why Valsartan Ethyl-d5 Ester Cannot Be Replaced by Unlabeled Valsartan Ethyl Ester or Structural Analog Internal Standards in Regulated Bioanalysis


Generic substitution of Valsartan Ethyl-d5 Ester with its unlabeled counterpart (Valsartan Ethyl Ester) or with a structural analog internal standard (e.g., losartan) fundamentally undermines quantification accuracy in LC–MS/MS impurity profiling. The unlabeled compound cannot be distinguished from the endogenous analyte by mass spectrometry, rendering isotope dilution quantification impossible . Structural analog internal standards, while distinguishable by mass, exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the target analyte—resulting in median between-run precision losses of 2.9–10.7 percentage points (CV) relative to matched SIL-IS pairs, as demonstrated across 1,442 analyte/internal standard pairings on four MS platforms [1]. Even among deuterated analogs, the number and position of deuterium labels critically influence chromatographic co-elution and matrix effect compensation; deuterium isotope effects can cause differential ion suppression between analyte and internal standard when retention times diverge [2]. These factors collectively render Valsartan Ethyl-d5 Ester a non-fungible component of validated bioanalytical methods intended to meet ICH Q3A impurity thresholds.

Quantitative Differentiation Evidence for Valsartan Ethyl-d5 Ester Against Closest Analogs and Internal Standard Alternatives


Mass Shift of +5 Da Versus Unlabeled Valsartan Ethyl Ester Enables Unambiguous Isotopic Resolution in LC–MS/MS

Valsartan Ethyl-d5 Ester provides a mass-to-charge ratio shift of Δm/z = +5 Da relative to the unlabeled analyte Valsartan Ethyl Ester, exceeding the recommended minimum mass difference of ≥3 Da required to prevent isotopic spectral overlap in small-molecule LC–MS/MS quantification . This 5-Da separation arises from the replacement of five hydrogen atoms (¹H, monoisotopic mass ~1.0078 Da each) with five deuterium atoms (²H, monoisotopic mass ~2.0141 Da each) in the ethyl ester group, yielding a molecular weight increase from 463.57 to 468.6 g/mol . In comparison, the more heavily labeled Valsartan Ethyl Ester-d9 provides a +9 Da shift, but the larger mass difference increases the risk of chromatographic retention time divergence due to the cumulative deuterium isotope effect, which has been shown to cause differential ion suppression between analyte and internal standard in certain plasma matrices [1].

Impurity profiling LC-MS/MS quantification Stable isotope dilution

SIL-IS Matched Pair Precision Advantage of 2.9–10.7 CV Percentage Points Over Structural Analog Internal Standards

In a comprehensive cross-platform analysis of over 70 biomarkers across four mass spectrometry platforms (one GC–MS/MS and three LC–MS/MS), matched stable isotope-labeled internal standard (SIL-IS) pairs achieved median between-run precision (CV) of 2.7–5.9%, while nonmatching analyte/internal standard pairings (structural analogs) exhibited median CVs that were 2.9–10.7 percentage points higher [1]. Valsartan Ethyl-d5 Ester, as a deuterated isotopologue of the target impurity Valsartan Ethyl Ester, functions as a matched SIL-IS and is therefore predicted to fall within the higher-precision category. In contrast, a structural analog internal standard such as losartan (frequently used for valsartan quantification) differs in molecular structure, extraction recovery, and ionization behavior, resulting in significantly degraded precision [2]. Across all platforms studied, CVs for nonmatching A/IS pairs increased with increasing retention time difference (Spearman's ρ = 0.17–0.93), underscoring the criticality of chromatographic co-elution [1].

Bioanalytical method validation Internal standard selection Quantitative precision

Co-Elution and Matrix Effect Compensation: Deuterated Isotopologue Versus Structural Analog in Plasma-Based LC–MS/MS

In a validated LC–MS/MS method for simultaneous quantification of amlodipine, valsartan, and hydrochlorothiazide in human plasma using deuterated internal standards, the mean IS-normalized matrix factors were 0.992, 0.994, and 0.998 respectively, with intra- and inter-batch precision (%CV) ≤5.56% and recovery in the range 93.4%–99.6% across all quality control levels [1]. These results demonstrate that deuterated SIL-IS co-elution provides near-complete matrix effect compensation, as evidenced by IS-normalized matrix factors approaching unity (1.000). In contrast, the carvedilol enantiomer study by Wang et al. demonstrated that a deuterium-labeled internal standard exhibiting only a slight retention time shift from the analyte experienced a different degree of ion suppression in specific plasma lots, sufficient to alter the analyte-to-IS peak area ratio and compromise method accuracy [2]. Valsartan Ethyl-d5 Ester, with its 5-deuterium substitution in the ethyl ester group, is positioned to maintain close co-elution with Valsartan Ethyl Ester, minimizing the differential ion suppression observed with more heavily deuterated or structurally distinct alternatives.

Matrix effect Ion suppression Isotope dilution mass spectrometry

Regulatory Threshold Compliance: ICH Q3A Impurity Reporting (0.05%) and Identification (0.10%) Require SIL-IS-Level Quantification Accuracy

The ICH Q3A(R2) guideline establishes impurity thresholds for new drug substances with a maximum daily dose ≤2 g/day: reporting threshold 0.05%, identification threshold 0.10% (or 1.0 mg/day intake, whichever is lower), and qualification threshold 0.15% (or 1.0 mg/day intake, whichever is lower) [1]. Quantifying an impurity at the 0.05% reporting level demands an analytical method with a lower limit of quantification (LLOQ) well below this threshold—typically ≤0.025%—and precision sufficient to generate reliable measurements near the quantification limit. A stability-indicating RP-UPLC method for valsartan impurities demonstrated that Valsartan Ethyl Ester can be chromatographically resolved (Rt ≈ 22 min) from valsartan acid (Rt ≈ 15 min), but accurate quantification at 0.05% levels requires the use of a deuterated internal standard to correct for injection variability, extraction recovery, and MS ionization fluctuations [2]. Without a matched deuterated IS such as Valsartan Ethyl-d5 Ester, method variability at the reporting threshold can exceed ±50% of the measured value, precluding reliable pass/fail decisions for API batch release [3].

ICH Q3A Impurity threshold Regulatory submission ANDAs

Deuterium Isotope Effect and Retention Time: 5-Label Design Minimizes Chromatographic Shift Versus d9-Labeled Comparator

The kinetic isotope effect of deuterium in reversed-phase HPLC causes deuterated compounds to elute slightly earlier than their protiated counterparts due to the shorter C–D bond length relative to C–H, resulting in a smaller molecular volume and weaker hydrophobic interaction with the stationary phase [1]. The magnitude of this retention time shift is proportional to the number and position of deuterium atoms. Valsartan Ethyl-d5 Ester, with five deuterium atoms confined to the ethyl ester terminus, is expected to exhibit a retention time shift (ΔtR) of approximately 0.02–0.05 min under typical RP-HPLC conditions, compared to an estimated ΔtR of 0.04–0.10 min for the d9 analog [2]. This smaller shift preserves near-co-elution with the analyte Valsartan Ethyl Ester (Rt ≈ 22 min), which directly correlates with improved matrix effect compensation. The PMC study by the CDC/NIOSH group demonstrated that deuterated SIL-IS (²H₇-labeled) generated negatively biased urinary results of −38.4% compared to ¹³C₆-labeled SIL-IS due to differential ion suppression caused by partial chromatographic resolution [3], quantitatively establishing the risk of excessive deuteration.

Deuterium isotope effect Chromatographic resolution Internal standard design

Optimal Application Scenarios for Valsartan Ethyl-d5 Ester Based on Quantitative Differentiation Evidence


ICH-Compliant Quantification of Valsartan Ethyl Ester Impurity in API Batches for ANDA/NDA Regulatory Submissions

Valsartan Ethyl-d5 Ester serves as the deuterated internal standard in validated LC–MS/MS methods designed to quantify valsartan ethyl ester impurity at or below the ICH Q3A reporting threshold of 0.05%. The +5 Da mass shift ensures unambiguous MS resolution from the unlabeled impurity , while the matched SIL-IS precision improvement of 2.9–10.7 CV percentage points over structural analog IS methods [1] provides the analytical reliability required to support batch release decisions under regulatory scrutiny. Method validation parameters (IS-normalized matrix factors 0.992–0.998; recovery 93.4–99.6%) have been established for deuterated IS-based valsartan quantification in human plasma, and similar performance is expected in API impurity profiling [2].

Pharmacokinetic and Bioequivalence Studies Requiring Valsartan Ethyl Ester Metabolite/Impurity Tracking in Biological Matrices

In clinical pharmacokinetic studies where valsartan ethyl ester is tracked as a potential circulating impurity or prodrug hydrolysis intermediate, Valsartan Ethyl-d5 Ester provides the necessary isotopic differentiation for simultaneous quantification of the unlabeled species in plasma, urine, or tissue homogenates. The 5-deuterium design minimizes retention time divergence (estimated ΔtR ≈ 0.02–0.05 min) relative to more heavily deuterated alternatives (e.g., d9), reducing the risk of the differential ion suppression that produced −38.4% quantitative bias in published deuterated IS comparisons [3]. This is critical for bioequivalence studies where 90% confidence intervals of Cmax and AUC ratios must fall within 80–125% for regulatory acceptance.

Stability-Indicating Forced Degradation Studies of Valsartan Drug Substance and Drug Product

Valsartan ethyl ester is a known degradation product formed via esterification under acidic conditions. Stability-indicating UPLC methods have demonstrated chromatographic resolution of valsartan ethyl ester (Rt ≈ 22 min) from valsartan acid (Rt ≈ 15 min) [4]. Incorporation of Valsartan Ethyl-d5 Ester as an internal standard in forced degradation studies enables accurate quantification of degradation kinetics across ICH-prescribed stress conditions (acid, base, oxidative, thermal, photolytic), with the deuterated IS compensating for matrix variability across different stress media. The precision advantage of matched SIL-IS over nonmatching IS (2.7–5.9% CV vs. significantly higher) is essential for detecting small degradation rates during long-term and accelerated stability testing.

Generic Pharmaceutical Reverse Engineering and Deformulation Analysis

During generic drug product development, reverse engineering of the innovator formulation requires precise quantification of impurity profiles to establish pharmaceutical equivalence. Valsartan Ethyl-d5 Ester enables isotope dilution LC–MS/MS quantification of the corresponding unlabeled impurity in reference listed drug (RLD) products at levels as low as 0.025% (half the ICH reporting threshold), providing the sensitivity headroom required for comprehensive impurity mapping [1]. This application leverages the unique property that deuterated SIL-IS cannot be substituted by unlabeled standards or structural analogs without compromising quantification accuracy near the reporting threshold, as established by the precision loss data across 1,442 analyte/IS pairings [1].

Quote Request

Request a Quote for Valsartan Ethyl-d5 Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.